5-(Tert-butylamino)pyridine-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(tert-butylamino)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-10(2,3)13-9-5-4-8(6-11)12-7-9/h4-5,7,13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVWUMZERAQKSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=CN=C(C=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Tert Butylamino Pyridine 2 Carbonitrile
Retrosynthetic Analysis and Strategic Disconnections for 5-(Tert-butylamino)pyridine-2-carbonitrile
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgamazonaws.comadvancechemjournal.com For this compound, three primary disconnections can be envisioned, each offering a distinct strategic approach to its synthesis. These strategies hinge on the sequence of forming the pyridine (B92270) core and introducing the key functional groups.
Key Retrosynthetic Disconnections:
| Disconnection Strategy | Key Intermediate | Forward Synthetic Operation |
| Strategy A: C-N Bond Formation | 5-Halopyridine-2-carbonitrile | Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination |
| Strategy B: C-CN Bond Formation | 5-(Tert-butylamino)-2-halopyridine | Palladium-catalyzed Cyanation or Sandmeyer Reaction |
| Strategy C: Pyridine Ring Formation | Acyclic Precursors | Cycloaddition or Multicomponent Condensation Reaction |
Constructing the 2,5-disubstituted pyridine ring is a central challenge. Several classical and modern methods can be adapted for this purpose.
Hantzsch Pyridine Synthesis: While traditionally used for dihydropyridines, modifications of the Hantzsch synthesis can yield fully aromatized pyridines. This approach involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a 1,3-dicarbonyl compound. advancechemjournal.com To achieve the desired 2,5-substitution, specialized starting materials would be required, making it a less direct route.
Transition Metal-Catalyzed [2+2+2] Cycloaddition: This powerful method constructs the pyridine ring from a nitrile and two alkyne molecules. rsc.org By carefully selecting a substituted nitrile (which could incorporate the final C2-carbonitrile) and appropriately substituted alkynes, this strategy offers a convergent route to highly functionalized pyridines.
Condensation/Cyclization of Acyclic Precursors: Various strategies involve the cyclization of open-chain precursors. For instance, reacting enamines with β-amino-acrylonitriles can form a pentadienenitrile intermediate, which then cyclizes to form a 2,5-disubstituted pyridine. google.com Another approach is the ring expansion of other heterocycles, such as isoxazoles, which can rearrange to form pyridines upon reaction with rhodium carbenoids. nih.gov
The introduction of a nitrile group at the electron-deficient C-2 position of the pyridine ring can be achieved through several reliable methods. researchgate.net
Palladium-Catalyzed Cyanation: A common and effective method is the palladium-catalyzed reaction of a 2-halopyridine (e.g., 2-bromo- or 2-chloropyridine) with a cyanide source like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN). This transformation is highly efficient for precursors like 5-(Tert-butylamino)-2-bromopyridine. An efficient synthesis of 5-Bromopyridine-2-carbonitrile from 2,5-dibromopyridine (B19318) has been reported, demonstrating the feasibility of this approach. researchgate.net
Sandmeyer Reaction: If the synthesis proceeds via a 5-(Tert-butylamino)pyridin-2-amine intermediate, the amino group can be converted to the nitrile. This involves diazotization of the amino group with a nitrite (B80452) source (e.g., NaNO₂) in acidic conditions, followed by treatment with a copper(I) cyanide salt.
Incorporation During Ring Synthesis: As mentioned, multicomponent reactions or cycloadditions can utilize a nitrile-containing starting material, thereby incorporating the cyano group directly into the pyridine ring during its formation. rsc.org
Attaching the bulky tert-butylamino group at the C-5 position requires overcoming steric hindrance and leveraging appropriate C-N bond-forming reactions.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds. wikipedia.orgyoutube.com It involves the reaction of an aryl halide, such as 5-bromopyridine-2-carbonitrile, with tert-butylamine (B42293) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, BINAP), and a base. wikipedia.orgorganic-chemistry.org This method is known for its broad substrate scope and functional group tolerance.
Nucleophilic Aromatic Substitution (SNAr): The C-5 position of pyridine is less activated towards nucleophilic attack than the C-2 or C-4 positions. stackexchange.com However, with a sufficiently strong activating group (like the nitrile at C-2) and a good leaving group at C-5 (like a halogen or nitro group), direct substitution with tert-butylamine is possible, often requiring elevated temperatures. researchgate.netnih.gov The reaction of 2-halopyridines with amines can proceed via this mechanism. youtube.com
Reductive Amination: An alternative route involves the reaction of 5-aminopyridine-2-carbonitrile with a tert-butyl source. While direct reductive amination with tert-butylamine itself is difficult, this transformation could potentially be achieved through specialized protocols. nih.gov
Direct Synthesis Approaches to this compound and Related Analogues
Direct synthesis aims to construct the target molecule in a single step or a highly convergent sequence, enhancing efficiency and reducing waste.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. nih.govacs.orgekb.eg Several MCRs have been developed for the synthesis of substituted cyanopyridines. researchgate.netresearchgate.net A plausible MCR for a precursor to the target molecule could involve the condensation of an aromatic aldehyde, malononitrile, an active methylene (B1212753) ketone, and an ammonia source (like ammonium (B1175870) acetate). nih.govresearchgate.net This approach rapidly builds molecular complexity and can generate highly functionalized pyridine cores in a single step.
Example MCR Components for Cyanopyridine Synthesis:
| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Conditions | Product Type |
| Aryl Aldehyde | Malononitrile | Ketone | Ammonium Acetate | Microwave, Ethanol | 2-Amino-3-cyanopyridine |
| 1,3-Dicarbonyl | Aryl Aldehyde | Malononitrile | Alcohol | Animal Bone Meal | 3-Cyanopyridine (B1664610) |
| Enaminone | Malononitrile | Primary Amine | - | Solvent-free | 2-Amino-3-cyanopyridine |
The final key step in many synthetic routes is the C-N bond formation with tert-butylamine. wikipedia.org
Palladium-Catalyzed Amination: The Buchwald-Hartwig amination stands out for its reliability in coupling tert-butylamine with 5-halopyridine-2-carbonitrile. The choice of ligand is critical to accommodate the steric bulk of the tert-butyl group and ensure efficient catalytic turnover. Bulky, electron-rich phosphine ligands are typically employed. youtube.com
Typical Buchwald-Hartwig Reaction Conditions:
| Component | Example | Role |
| Aryl Halide | 5-Bromopyridine-2-carbonitrile | Electrophile |
| Amine | Tert-butylamine | Nucleophile |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Source |
| Ligand | XPhos, SPhos, BINAP | Stabilizes catalyst, promotes reaction steps |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates amine, activates catalyst |
| Solvent | Toluene, Dioxane | Reaction Medium |
SNAr Amination: Direct nucleophilic aromatic substitution offers a metal-free alternative. scribd.com The reaction of a precursor like 5-chloro- or 5-fluoro-pyridine-2-carbonitrile with excess tert-butylamine at high temperatures can yield the desired product. researchgate.net The electron-withdrawing nitrile group at the 2-position is crucial for activating the ring toward nucleophilic attack, even at the C-5 position. nih.gov The use of a non-nucleophilic base can be beneficial to neutralize the hydrogen halide formed during the reaction. researchgate.net
Amination Reactions Utilizing Tert-butylamine Precursors
Nucleophilic Aromatic Substitution (SNAr) Strategies on Activated Pyridine Systems
Nucleophilic aromatic substitution (SNAr) is a powerful strategy for introducing nucleophiles onto an aromatic ring. nih.govyoutube.com The reaction proceeds via a two-step addition-elimination mechanism involving a Meisenheimer intermediate. For this reaction to occur on a pyridine ring, the ring must be activated by electron-withdrawing groups (EWGs) at positions ortho and/or para to a suitable leaving group. nih.gov
In the context of synthesizing this compound, a hypothetical SNAr approach would involve a pyridine precursor bearing a leaving group (e.g., a halogen such as Cl or F) at the C-5 position and the strongly electron-withdrawing carbonitrile group at the C-2 position. The carbonitrile group at C-2 activates the C-5 position (para) for nucleophilic attack, facilitating the displacement of the leaving group by tert-butylamine.
The general mechanism is as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tert-butylamine attacks the C-5 position of the activated pyridine ring, which bears the leaving group. This step disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.
Aromatization: The aromaticity is restored by the expulsion of the leaving group, yielding the final product, this compound.
The reactivity of halopyridines in SNAr reactions is often greater than their benzene (B151609) analogues due to the ring nitrogen's electron-withdrawing nature, which helps to stabilize the negatively charged intermediate. youtube.comntu.edu.sg The reaction conditions, such as solvent, temperature, and the potential use of a base to deprotonate the amine or trap the leaving group, are critical for optimizing the yield and minimizing side reactions.
Table 1: Factors Influencing SNAr Reactions on Pyridine Systems
| Factor | Influence on Reaction | Example |
|---|---|---|
| Leaving Group | The rate of substitution depends on the ability of the group to depart. Generally, F > Cl > Br > I. | 5-Fluoro-pyridine-2-carbonitrile would be more reactive than 5-chloro-pyridine-2-carbonitrile. |
| Activating Group | Strong electron-withdrawing groups (EWGs) are necessary to stabilize the Meisenheimer complex. | The -CN group at C-2 activates the C-5 position for nucleophilic attack. |
| Nucleophile | The strength and steric bulk of the nucleophile affect the reaction rate. | Tert-butylamine is a moderately strong, sterically hindered nucleophile. |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF, NMP) are typically used to solvate the cation and accelerate the reaction. | The reaction could be performed in N-methylpyrrolidone (NMP) at elevated temperatures. |
Amination Approaches via Pyridine N-Oxides
Pyridine N-oxides are versatile intermediates in pyridine chemistry. researchgate.netwikipedia.org The N-oxide functionality enhances the electrophilicity of the C-2 and C-4 positions, making them susceptible to nucleophilic attack after activation with an electrophilic reagent. researchgate.netnih.gov This strategy provides a powerful method for the regioselective introduction of various functional groups, including amines.
The general procedure involves activating the pyridine N-oxide with reagents such as tosyl chloride (TsCl), tosyl anhydride (B1165640) (Ts₂O), or trifluoromethanesulfonic anhydride (Tf₂O). nih.govresearchgate.net This forms a highly reactive pyridinium (B92312) intermediate, which readily reacts with a nucleophile like tert-butylamine. This method, often referred to as a Reissert-Henze-type reaction, is particularly effective for introducing substituents at the C-2 position. nih.gov
For the synthesis of a 5-amino substituted pyridine, this method would require a starting pyridine N-oxide that directs the amination to the desired position, or a subsequent rearrangement/isomerization step. A more direct, though less common, application would involve a precursor where the C-5 position is electronically favored for attack. However, the primary utility of this method is for C-2 and C-4 functionalization.
A one-pot procedure for the 2-amination of pyridines involves the reaction of the corresponding pyridine N-oxide with an activating agent like Ts₂O and an amine, followed by deprotection if necessary. researchgate.net This method is noted for its high yields, excellent regioselectivity for the 2-position, and good functional group compatibility. researchgate.net
Table 2: Common Activating Agents for Pyridine N-Oxide Amination
| Activating Agent | Abbreviation | Typical Nucleophile | Key Features |
|---|---|---|---|
| Tosyl anhydride | Ts₂O | Primary/Secondary Amines | High yields, excellent 2-/4-selectivity. researchgate.net |
| Trifluoromethanesulfonic anhydride | Tf₂O | Malonate anions, Amines | Forms a strongly electrophilic intermediate. nih.gov |
| Tosyl chloride | TsCl | Amines | Cost-effective and commonly used. researchgate.net |
| Phosphonium salts (e.g., PyBroP) | - | Amines | Can minimize the formation of side-products. researchgate.net |
Cyclization Reactions for Pyridine Core Formation in the Context of this compound Synthesis
An alternative to functionalizing a pre-formed pyridine ring is to construct the ring itself from acyclic precursors. This approach, known as de novo synthesis, can be highly effective for preparing complex, multi-substituted pyridines by assembling simpler molecules that already contain the desired functional groups. baranlab.org Various condensation and cycloaddition reactions have been developed for this purpose. baranlab.orgrsc.org
For this compound, a plausible cyclization strategy would involve the reaction of precursors that embed the carbonitrile, the tert-butylamino group, and the remaining carbon atoms of the pyridine ring. A patent describes a general method for preparing 2-amino pyridine derivatives by reacting an open-chain nitrile precursor with a nitrogen-containing compound in a cyclization reaction. google.com This highlights the feasibility of incorporating the nitrile and an amino group during the ring-forming step.
Common pyridine syntheses, such as the Hantzsch and Kröhnke methods, rely on the condensation of carbonyl compounds with an ammonia source. wikipedia.orgbaranlab.org Adapting these methods would require specifically designed dicarbonyl or α,β-unsaturated carbonyl precursors that would ultimately lead to the desired 2-cyano, 5-amino substitution pattern after cyclization and oxidation.
Application of Alkyl Isocyanides in Heterocyclic Synthesis
Alkyl isocyanides are unique reagents that can act as both nucleophiles and electrophiles, making them valuable in heterocyclic synthesis. A notable application is their reaction with pyridine N-oxides to form 2-aminopyridines. nih.gov
In this method, the pyridine N-oxide is activated, for example with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), and then reacts with an alkyl isocyanide. The reaction proceeds through a Reissert-Henze-type mechanism, leading to an N-formylaminopyridine intermediate. This intermediate can then be hydrolyzed in a subsequent step to yield the free 2-aminopyridine (B139424). nih.gov This approach is particularly effective for pyridine N-oxides bearing strongly electron-withdrawing substituents, such as a nitro or cyano group, for which other amination methods might fail. nih.gov While this specific methodology directly yields 2-aminopyridines, its principles demonstrate the utility of isocyanides in constructing functionalized pyridine systems.
Stepwise Synthesis Pathways and Intermediate Derivatization Leading to this compound
Stepwise synthesis involves the sequential introduction of functional groups onto a pyridine core through a series of reactions. This approach allows for precise control over the substitution pattern by leveraging the inherent reactivity of different positions on the ring or by using directing groups.
Synthesis via Functionalized Pyridine Precursors for Targeted Moiety Introduction
This strategy begins with a pyridine derivative that already possesses one or more of the required substituents or a functional group that can be readily converted into one. For the target molecule, one could start with a pyridine ring that has either the tert-butylamino group or the carbonitrile group in the correct position.
For instance, a synthesis could begin with 5-aminopyridine or 5-bromopyridine. If starting with 5-bromopyridine, the tert-butylamino group could be introduced via a Buchwald-Hartwig amination. Subsequently, the carbonitrile group would be installed at the C-2 position. Conversely, starting with a 2-cyanopyridine (B140075) derivative bearing a leaving group at C-5 would allow for the introduction of the tert-butylamino group via SNAr, as discussed previously.
Methodologies for Introducing the Carbonitrile Group
The introduction of a carbonitrile (cyano) group onto a pyridine ring is a key transformation in the synthesis of many pharmaceutical and agrochemical compounds. Several methods exist for this conversion. researchgate.net
Sandmeyer Reaction: This classic method involves the diazotization of an aminopyridine precursor (e.g., 5-(tert-butylamino)pyridin-2-amine) with a nitrite source (e.g., NaNO₂) in an acidic medium to form a diazonium salt. The subsequent reaction of this salt with a cyanide salt, typically copper(I) cyanide (CuCN), yields the desired pyridinecarbonitrile.
Palladium-Catalyzed Cyanation: A more modern and often higher-yielding approach is the palladium-catalyzed cross-coupling of a halopyridine with a cyanide source. A precursor such as 5-(tert-butylamino)-2-bromopyridine can be reacted with zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a suitable ligand to install the cyano group.
From an Aldehyde or Carboxylic Acid: If the C-2 position is functionalized as an aldehyde or a carboxylic acid, it can be converted to the carbonitrile. Aldehydes can be converted to oximes, which are then dehydrated to nitriles. Carboxylic acids can be converted to primary amides, which are subsequently dehydrated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Direct C-H Cyanation: Recent advances have focused on the direct cyanation of C-H bonds, avoiding the need for a pre-functionalized starting material. These methods often involve transition metal catalysis or photoredox catalysis to achieve regioselective C-H activation and subsequent cyanation. researchgate.net
Table 3: Comparison of Cyanation Methods for Pyridine Rings
| Method | Precursor | Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Sandmeyer Reaction | 2-Aminopyridine | NaNO₂, H⁺; CuCN | Well-established, inexpensive reagents. | Diazonium salts can be unstable; moderate yields. |
| Pd-Catalyzed Cyanation | 2-Halopyridine | Pd catalyst, cyanide source (e.g., Zn(CN)₂) | High yields, good functional group tolerance. | Cost of catalyst, toxicity of cyanide reagents. |
| From Amide Dehydration | 2-Pyridinecarboxamide | POCl₃, SOCl₂, P₂O₅ | Useful for late-stage functionalization. | Requires multi-step synthesis of the amide precursor. |
| Direct C-H Cyanation | Pyridine | Metal catalyst, cyanide source | High atom economy, avoids pre-functionalization. | Regioselectivity can be challenging. researchgate.net |
Methodologies for Introducing the Tert-butylamino Group
The introduction of the tert-butylamino moiety onto the pyridine ring is a critical step in the synthesis of the target compound. Several methodologies have been developed to achieve this transformation efficiently. One prominent method involves the nucleophilic aromatic substitution (SNAr) reaction. In this approach, a pyridine ring substituted with a good leaving group, such as a halogen (e.g., chlorine or bromine), at the 5-position is reacted with tert-butylamine. The reaction is typically carried out in the presence of a base and at elevated temperatures.
Another powerful technique is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction has proven to be highly versatile for forming carbon-nitrogen bonds. nih.gov The reaction typically employs a palladium catalyst, a suitable phosphine ligand, and a base to couple an aryl halide or triflate with an amine. For the synthesis of this compound, this would involve the coupling of a 5-halopyridine-2-carbonitrile with tert-butylamine. The choice of ligand and reaction conditions is crucial for achieving high yields and minimizing side reactions. nih.gov
The following table summarizes these two key methodologies:
| Methodology | Reactants | Key Reagents | General Conditions |
| Nucleophilic Aromatic Substitution (SNAr) | 5-Halopyridine-2-carbonitrile, Tert-butylamine | Base (e.g., K₂CO₃, Et₃N) | High temperature, Polar aprotic solvent |
| Buchwald-Hartwig Amination | 5-Halopyridine-2-carbonitrile, Tert-butylamine | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | Inert atmosphere, Anhydrous solvent |
Role of Key Synthetic Intermediates in the Preparation of this compound
The successful synthesis of this compound relies on the strategic use of key synthetic intermediates. These intermediates can be broadly categorized into pyridine-based synthons and those bearing the tert-butylamine or cyanopyridine motifs.
Intermediates that already contain the tert-butylamine or cyanopyridine functionalities play a crucial role in convergent synthetic strategies. For example, a synthon containing a tert-butylamino group attached to a different aromatic or aliphatic backbone could be used in a cyclization reaction to form the desired pyridine ring. Similarly, cyanopyridine derivatives are essential intermediates. researchgate.net The cyano group is often introduced via cyanation of a halo-pyridine or by building the ring from precursors already containing a nitrile group. nih.gov The presence of the cyano group at the 2-position influences the reactivity of the pyridine ring and is a key feature of the final target molecule.
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of this compound benefits significantly from various catalytic approaches.
As mentioned earlier, palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of this compound. rhhz.net The Buchwald-Hartwig amination is a prime example, enabling the formation of the C-N bond between the pyridine ring and the tert-butylamino group with high efficiency. nih.govnih.gov Other palladium-catalyzed reactions, such as the Sonogashira coupling, can be used to introduce other functionalities to the pyridine ring if further derivatization is required. nih.gov The choice of the palladium precursor, ligand, base, and solvent are critical parameters that must be optimized for each specific substrate to achieve the desired outcome. nih.gov
The following table provides examples of palladium catalysts and ligands commonly used in C-N cross-coupling reactions:
| Catalyst/Precatalyst | Ligand | Typical Application |
| Pd(OAc)₂ | Xantphos | Amination of aryl halides |
| Pd₂(dba)₃ | BINAP | Asymmetric amination reactions |
| PEPPSI™-IPr | - | Amination of challenging substrates |
The principles of green chemistry are increasingly influencing the development of synthetic methodologies. nih.gov This includes the use of environmentally benign solvents, catalysts, and reaction conditions. nih.govbiosynce.com In the context of pyridine synthesis, researchers are exploring one-pot multicomponent reactions that minimize waste by combining several steps into a single operation. nih.gov The use of reusable catalysts, such as metal-organic frameworks (MOFs) or supported catalysts, is also a key area of research. For the synthesis of nitriles, greener methods are being developed to replace traditional, more hazardous cyanation reagents. This includes the use of non-toxic cyanide sources and catalytic systems that operate under milder conditions. The application of these green chemistry principles to the synthesis of this compound can lead to more sustainable and cost-effective manufacturing processes. rsc.orgresearchgate.net
Photoredox Catalysis and its Relevance to C-H Alkylation with Tert-butylamine Derivatives
Photoredox catalysis has emerged as a transformative strategy in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under remarkably mild conditions. nih.govsigmaaldrich.com This approach utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates that can participate in a wide array of chemical transformations. sigmaaldrich.comnih.gov Its application in the direct functionalization of C-H bonds, particularly in heteroaromatic systems like pyridine, represents a significant advancement over traditional methods, which often require harsh conditions or pre-functionalized substrates. researchgate.netacs.org
The relevance of photoredox catalysis to the synthesis of substituted pyridines, such as those bearing tert-butylamine groups, lies in its potential for direct C-H amination or alkylation. While direct photoredox-catalyzed C-H amination of a pyridine-2-carbonitrile (B1142686) core with tert-butylamine presents challenges, related methodologies involving dual catalytic systems highlight plausible pathways. For instance, the merger of photoredox catalysis with transition metal catalysis, particularly nickel, has proven effective for C–N bond-forming reactions. nih.govacs.org
In such systems, tert-butylamine has been identified not merely as a reactant but as a bifunctional additive, acting as both a ligand and a base to facilitate cross-coupling reactions under mild, light-mediated conditions. nih.govacs.org This dual role is advantageous due to the cost-effectiveness, solubility, and mild nature of primary alkyl amines like tert-butylamine, which promotes broad functional group tolerance. nih.gov
A general mechanism for photoredox-catalyzed C-H functionalization often involves the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light. researchgate.net The excited-state catalyst can then engage in an electron transfer event with a substrate to generate a radical intermediate. In the context of C-H alkylation of pyridines, this can occur via a Minisci-type reaction. nih.gov An alkyl radical, generated from a suitable precursor, can add to an electron-deficient pyridine ring. Subsequent oxidation and deprotonation steps regenerate the aromatic system, yielding the alkylated pyridine. nih.govacs.org
Research into visible-light-mediated C-H alkylation of pyridine derivatives has demonstrated the feasibility of this approach with a variety of alkanes and N-alkoxypyridinium ions, proceeding under mild conditions with high functional group tolerance. researchgate.netnih.gov These studies provide a foundation for envisioning a pathway to tert-butylamine-substituted pyridines. A hypothetical route could involve the generation of a tert-butyl radical or a related nitrogen-centered radical which then adds to the pyridine-2-carbonitrile scaffold.
The table below summarizes representative conditions for photoredox-catalyzed reactions involving pyridine derivatives and amines, illustrating the typical components and parameters employed in such synthetic methodologies.
| Reaction Type | Catalyst System | Reactants | Light Source | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| C–H Alkylation of Pyridine Derivative | fac-Ir(ppy)3 (2 mol%) | N-alkoxypyridinium ion, Alkane | Blue LED | Not Specified | Variable | researchgate.netnih.gov |
| Ni-Catalyzed C-O Cross-Coupling | NiBr2·glyme (5 mol%), 4CzIPN (0.5 mol%) | Aryl Bromide, Phenol, tert-Butylamine (additive) | Blue Light | DMA | Variable | nih.govacs.org |
| Ether Arylation (Minisci-type) | Ir(dF(CF3)ppy)2(dtbbpy)PF6 | Heteroarene, Ether, H2O2 | Not Specified | Not Specified | Variable | nih.gov |
Detailed research findings have shown that primary amines are particularly effective additives in certain photoredox Ni-catalyzed reactions compared to tertiary amines like triethylamine (B128534). nih.gov Spectroscopic and computational studies in this area help to elucidate the structure-reactivity relationships, correlating molecular properties of the nucleophile and electrophile to the reaction's performance, which aids in predicting outcomes for new substrate combinations. nih.gov The development of these advanced catalytic systems, which operate under mild, visible-light irradiation, opens promising avenues for the efficient and direct synthesis of complex molecules like this compound, potentially streamlining synthetic routes and reducing reliance on harsher, more traditional synthetic protocols.
Reaction Mechanisms and Mechanistic Studies Pertaining to 5 Tert Butylamino Pyridine 2 Carbonitrile
Mechanistic Pathways of Amination Reactions Relevant to the Formation of the Tert-butylamino Group
The introduction of an amino group onto a pyridine (B92270) ring can be achieved through various mechanistic approaches. For a substituted pyridine, the electronic properties of the ring and the nature of the aminating agent dictate the most likely pathway.
Investigation of Nucleophilic Addition-Elimination Mechanisms
The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the α (C2, C6) and γ (C4) positions. gcwgandhinagar.com Nucleophilic Aromatic Substitution (SNAr) via an addition-elimination mechanism is a common pathway for the amination of pyridines that possess a suitable leaving group, such as a halogen.
The mechanism proceeds in two main stages:
Nucleophilic Addition: The amine nucleophile, in this case, tert-butylamine (B42293), attacks an electron-deficient carbon atom of the pyridine ring that bears a leaving group. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rsc.org
Elimination: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the aminated product.
The reactivity of pyridines in SNAr reactions is significantly influenced by the position of the leaving group and the presence of any activating groups. For the synthesis of 5-(tert-butylamino)pyridine-2-carbonitrile, a precursor such as 5-halopyridine-2-carbonitrile would be required. The electron-withdrawing nitrile group at the C2 position would activate the ring towards nucleophilic attack. While hard nucleophiles like organometallic reagents tend to add to the 2-position of pyridine, softer nucleophiles can react at other positions, especially if directed by a leaving group. quimicaorganica.org
Studies on the nucleophilic heteroaromatic substitution of substituted pyridines with organolithium compounds have shown that these reactions proceed via an addition-elimination mechanism. rsc.org The regiochemistry of the addition can be influenced by the solvent and the nature of the nucleophile. rsc.org
Elucidation of Radical Mechanisms in Related Amination Processes
Recent advances in synthetic chemistry have established radical pathways as a powerful tool for C-H amination of arenes and heteroarenes, bypassing the need for pre-functionalized substrates. acs.org These methods often involve the generation of highly reactive nitrogen-centered radicals that can directly functionalize C-H bonds.
Visible-light photoredox catalysis can generate N-centered radicals from precursors like N-aminopyridinium salts. nih.gov The mechanism typically involves:
Generation of the Nitrogen Radical: A photocatalyst, upon excitation by light, engages in a single-electron transfer (SET) with an N-centered radical precursor, leading to its fragmentation and the formation of the key aminating radical species. nih.govnih.gov
Radical Addition: The generated nitrogen radical adds to the pyridine ring. The regioselectivity of this addition is a significant challenge in radical amination. acs.org
Rearomatization: The resulting radical intermediate is oxidized to a cation, which then loses a proton to restore aromaticity and yield the aminated pyridine.
Control experiments using radical scavengers can help confirm the operation of a radical mechanism. acs.org While these methods represent a significant advance, controlling regioselectivity, especially for meta-amination on a pyridine ring, remains a key area of research. acs.orgresearchgate.net
Analysis of Tert-butylamine Reactivity in Synthetic Transformations
Tert-butylamine is a primary amine characterized by a bulky tert-butyl group attached to the nitrogen atom. This steric hindrance significantly influences its reactivity as a nucleophile.
In SNAr reactions, the bulky nature of tert-butylamine can decrease its reactivity compared to less hindered primary or secondary amines. rsc.org However, this steric bulk can also be advantageous, potentially leading to higher regioselectivity in some reactions. While acyclic tertiary amines were once believed to be inert in SNAr reactions with heteroaromatic halides, studies have shown they can react under high pressure, though this is less relevant for the primary amine, tert-butylamine. rsc.org In nucleophilic substitution reactions involving tert-butylamine, an excess of the amine is often required because the displaced halide anion can protonate the amine, forming an unreactive ammonium (B1175870) salt. researchgate.net
The atmospheric degradation of tert-butylamine initiated by OH radicals has been studied, revealing that the reaction primarily proceeds via hydrogen abstraction from the amino group. whiterose.ac.uk While mechanistically distinct from synthetic amination, this highlights the reactivity of the N-H bonds in tert-butylamine. In the context of SNAr, tert-butylamine functions as a typical nucleophile, though its effectiveness can be modulated by steric factors and reaction conditions. mdpi.com
Table 1: Comparison of Amination Mechanisms
| Feature | Nucleophilic Addition-Elimination | Radical C-H Amination |
|---|---|---|
| Substrate | Pyridine with a leaving group (e.g., halo-pyridine) | Unfunctionalized pyridine (C-H bond) |
| Key Intermediate | Meisenheimer complex (anionic) rsc.org | Radical adduct nih.gov |
| Reagent | Nucleophilic amine (e.g., tert-butylamine) | N-centered radical precursor + initiator (e.g., photocatalyst) nih.gov |
| Key Challenge | Requires pre-functionalization of the substrate | Controlling regioselectivity acs.org |
Mechanisms of Cyanopyridine Formation Relevant to this compound
The introduction of a nitrile group onto a pyridine ring or the construction of the ring with the nitrile group already incorporated involves specific mechanistic routes.
Mechanistic Understanding of Nitrile Group Introduction
Several methods exist for installing a nitrile group onto a pyridine ring, each with a distinct mechanism.
Ammoxidation of Methylpyridines: A major industrial route to cyanopyridines is the ammoxidation of methylpyridines. For example, 3-methylpyridine (B133936) can be converted to 3-cyanopyridine (B1664610) in the presence of ammonia (B1221849), air, and a metal oxide catalyst (e.g., containing V₂O₅) at high temperatures. mdpi.com This gas-phase catalytic process involves complex surface reactions on the catalyst.
From Pyridine N-oxides: Pyridine N-oxides can be used as precursors for cyanation. Treatment with trimethylsilyl (B98337) cyanide (TMSCN) and a suitable activating agent like dimethylcarbamoyl chloride results in the formation of 2-cyanopyridine (B140075). This reaction proceeds via initial O-acylation of the N-oxide, followed by the addition of the cyanide nucleophile to the C2 position and subsequent elimination to yield the product.
Radical Cyanation: Radical-mediated C-H cyanation offers a direct route. For instance, recent work has shown that a combination of electronic and steric factors can determine the regioselectivity of C3-selective cyanation of pyridines through a tandem process involving an in-situ generated dihydropyridine (B1217469) intermediate. researchgate.net
Substitution of Halogens: A halogenated pyridine can undergo nucleophilic substitution with a cyanide salt, such as copper(I) cyanide (a Rosenmund-von Braun reaction) or other cyanide sources, often requiring high temperatures or transition-metal catalysis.
Cyclization Mechanisms in Pyridine Ring Synthesis
Instead of functionalizing a pre-existing ring, the this compound scaffold can be constructed through ring-forming reactions. The mechanism of these cyclizations is central to their utility.
[2+2+2] Cycloadditions: Metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles are a powerful and atom-efficient method for constructing substituted pyridines. acsgcipr.org This approach involves the oxidative coupling of two alkyne molecules and one nitrile molecule on a metal center (e.g., cobalt or rhodium) to form a metallacyclopentadiene intermediate, which then undergoes insertion of the nitrile followed by reductive elimination to furnish the pyridine ring. acsgcipr.org
Condensation Reactions: The classic Hantzsch pyridine synthesis involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. ijnrd.orgbaranlab.org While highly versatile, this typically yields dihydropyridines that require a subsequent oxidation step. baranlab.org More direct multicomponent reactions for synthesizing 2-amino-3-cyanopyridines have been developed. These often initiate with a Knoevenagel condensation between an aldehyde and malononitrile, followed by a Michael addition and subsequent cyclization and aromatization. tandfonline.comacs.org A proposed mechanism for one such three-component reaction involves the initial nucleophilic addition of deprotonated phenylacetylene (B144264) to a nitrile, forming an alkynyl ketimine intermediate, which then undergoes further addition and cyclization. acs.org
Diels-Alder Reactions: Inverse-electron-demand Diels-Alder reactions using 1,2,4-triazines or other electron-poor azadienes with electron-rich dienophiles can lead to pyridines after the extrusion of a small molecule (e.g., N₂) from the bicyclic intermediate. baranlab.org
Table 2: Summary of Pyridine Ring Synthesis Mechanisms
| Synthesis Method | Key Reactants | Mechanistic Highlights |
|---|---|---|
| [2+2+2] Cycloaddition | 2 x Alkyne, 1 x Nitrile | Metal-catalyzed formation of a metallacycle intermediate followed by nitrile insertion. acsgcipr.org |
| Hantzsch Synthesis | Aldehyde, Ammonia, 2 x β-ketoester | Condensation to form a dihydropyridine, followed by oxidation. ijnrd.org |
| Multicomponent Reactions | Aldehyde, Malononitrile, Amine, etc. | Sequential Knoevenagel condensation, Michael addition, and cyclization/aromatization. tandfonline.comacs.org |
| Inverse Diels-Alder | Azadiene (e.g., 1,2,4-triazine), Alkyne/Enamine | [4+2] cycloaddition followed by retro-Diels-Alder extrusion of a small molecule. baranlab.org |
Computational and Theoretical Chemistry Studies of 5 Tert Butylamino Pyridine 2 Carbonitrile
Mechanistic Insights Derived from Computational Modeling
Characterization of Transition States
Transition state theory is a cornerstone of understanding chemical reaction rates. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. For reactions involving 5-(Tert-butylamino)pyridine-2-carbonitrile, computational methods such as Density Functional Theory (DFT) or ab initio calculations would be employed to locate and characterize transition state structures.
The process typically involves:
Geometry Optimization: Finding the lowest energy arrangement of atoms for the reactants, products, and the transition state.
Frequency Analysis: Confirming the nature of the stationary points on the potential energy surface. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
The calculated energy of the transition state relative to the reactants provides the activation energy, a critical parameter in predicting reaction kinetics.
Elucidation of Reaction Pathways
Computational elucidation of reaction pathways for this compound would involve mapping the potential energy surface connecting reactants to products through one or more transition states. This provides a detailed, step-by-step understanding of the reaction mechanism.
Key computational techniques include:
Intrinsic Reaction Coordinate (IRC) calculations: Starting from a transition state structure, these calculations follow the reaction path downhill to connect the transition state with the corresponding reactants and products.
Potential Energy Surface (PES) Scans: Systematically changing specific geometric parameters (e.g., bond lengths or angles) to explore the energy landscape of a reaction.
Structure-Reactivity Relationships Based on Theoretical Calculations for this compound
Theoretical calculations are instrumental in establishing quantitative structure-reactivity relationships (QSRR), which correlate a molecule's structural or electronic properties with its chemical reactivity. For this compound, these relationships could predict its behavior in various chemical transformations.
Relevant molecular descriptors that would be calculated include:
Frontier Molecular Orbitals (FMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's ability to donate or accept electrons.
Electrostatic Potential (ESP): Mapping the electrostatic potential onto the electron density surface reveals regions of positive and negative charge, indicating likely sites for electrophilic or nucleophilic attack.
Atomic Charges: Calculating the partial charges on each atom can provide insights into the molecule's polarity and reactivity.
By correlating these calculated descriptors with experimentally observed reaction rates or equilibrium constants for a series of related compounds, a predictive QSRR model could be developed.
Analysis of Solvent Effects on the Molecular Properties and Reactivity of this compound
The solvent environment can significantly influence the properties and reactivity of a molecule. Computational models can simulate these effects to provide a more realistic description of chemical processes in solution.
Two primary approaches are used to model solvent effects:
Implicit Solvation Models (Continuum Models): The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit Solvation Models: Individual solvent molecules are included in the calculation, providing a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding.
For this compound, these models could be used to study how different solvents affect its conformational preferences, electronic structure, and the energy barriers of its reactions. For instance, the stability of charged intermediates or transition states can be highly dependent on the polarity of the solvent.
Chemical Transformations and Derivatization Strategies for 5 Tert Butylamino Pyridine 2 Carbonitrile
Reactions Involving the Nitrile Group of 5-(Tert-butylamino)pyridine-2-carbonitrile
The electron-withdrawing nature of the pyridine (B92270) ring and the inherent reactivity of the carbon-nitrogen triple bond make the nitrile group a prime site for nucleophilic attack and other transformations.
Hydrolysis to Carboxylic Acids and Amides
The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial hydration to an amide intermediate, followed by further hydrolysis to a carboxylic acid. This process can be catalyzed by either acid or base.
Under acidic conditions, such as heating with aqueous hydrochloric or sulfuric acid, the nitrile group of this compound is expected to hydrolyze to form 5-(tert-butylamino)picolinic acid. The reaction proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack of water to form an amide intermediate, 5-(tert-butylamino)picolinamide. Continued heating in the acidic medium then hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt.
Conversely, alkaline hydrolysis, typically achieved by heating with an aqueous solution of a base like sodium hydroxide, would yield the sodium salt of the carboxylic acid (sodium 5-(tert-butylamino)picolinate) and ammonia (B1221849) gas. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. The choice between acidic and basic hydrolysis can be influenced by the stability of other functional groups within the molecule. For many substituted cyanopyridines, these hydrolysis reactions provide a reliable route to the corresponding carboxylic acids.
Table 1: Expected Products from Hydrolysis of this compound
| Reagents | Intermediate Product | Final Product (after workup) |
|---|---|---|
| H₂O, HCl, heat | 5-(tert-butylamino)picolinamide | 5-(tert-butylamino)picolinic acid |
Reduction to Primary Amines
The nitrile group can be readily reduced to a primary amine, providing a valuable synthetic route to aminomethylpyridines. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile.
The reduction of this compound with LiAlH₄ in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would yield (5-(tert-butylamino)pyridin-2-yl)methanamine. The mechanism involves an initial hydride attack to form an imine anion intermediate, which is then attacked by a second hydride equivalent. An aqueous workup is subsequently performed to protonate the resulting dianion and liberate the primary amine. It is important to note that LiAlH₄ is a very strong reducing agent and will also reduce other susceptible functional groups if present. Milder reducing agents are generally not effective for the complete reduction of nitriles to amines.
Table 2: Reagents and Products for Nitrile Reduction
| Starting Material | Reagent | Product |
|---|
Cycloaddition Reactions with the Nitrile Moiety
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a dienophile or a component in other annulation strategies to construct new heterocyclic rings. Transition-metal-catalyzed [2+2+2] cycloadditions of nitriles with two alkyne molecules have emerged as a powerful method for pyridine synthesis. rsc.org
In the context of this compound, the nitrile group could potentially react with dienes or other 1,3-dipoles. For instance, inverse-electron-demand Diels-Alder reactions are a known strategy for constructing fused pyridine rings, where an electron-poor diene (like a diazine) reacts with an electron-rich dienophile. mdpi.com While the nitrile itself is not a diene, the pyridine ring system can act as the diene component in certain intramolecular cycloadditions, particularly when activated by electron-withdrawing groups like the cyano function. mdpi.com These reactions often require thermal conditions to proceed and can lead to the formation of complex, fused aromatic systems. mdpi.com The specific conditions and outcomes would depend heavily on the nature of the reaction partner and any catalysts employed.
Reactions Involving the Tert-butylamino Group of this compound
The secondary amine functionality of the tert-butylamino group is nucleophilic and can undergo a variety of common amine reactions.
Alkylation and Acylation Reactions
The nitrogen atom of the tert-butylamino group possesses a lone pair of electrons, making it nucleophilic and susceptible to reaction with electrophiles such as alkyl halides and acylating agents.
Alkylation: N-alkylation of aminopyridines can be challenging due to the competing reactivity of the pyridine ring nitrogen. However, under specific conditions, selective alkylation of the exocyclic amino group can be achieved. For instance, reductive amination, using a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent like sodium borohydride, is a common method for N-monoalkylation of aminopyridines. Direct alkylation with alkyl halides can also be performed, often in the presence of a base to neutralize the hydrogen halide byproduct. The bulky tert-butyl group may sterically hinder over-alkylation.
Acylation: The tert-butylamino group readily reacts with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine (B128534), which serves to scavenge the acidic byproduct (e.g., HCl). For example, reacting this compound with acetyl chloride would yield N-(2-cyano-pyridin-5-yl)-N-tert-butylacetamide. This acylation can serve as a protective strategy for the amino group or as a means to introduce further functional diversity.
Table 3: Representative Alkylation and Acylation Reactions
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Alkylation | R-X (Alkyl halide), Base | N-alkyl-5-(tert-butylamino)pyridine-2-carbonitrile |
Formation of Imines and Schiff Bases
While the tert-butylamino group is a secondary amine and thus cannot form a stable, neutral imine (Schiff base) through direct condensation with an aldehyde or ketone in the same way a primary amine can, it can react to form a cationic iminium ion. The reaction between a secondary amine and a carbonyl compound typically involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the iminium salt. This reaction is usually acid-catalyzed to facilitate the dehydration of the hemiaminal. researchgate.net
The formation of an iminium ion from this compound and an aldehyde (e.g., benzaldehyde) would result in a reactive intermediate that can be trapped by nucleophiles or participate in further transformations. The general conditions for this reaction involve mixing the aminopyridine and the carbonyl compound, often in a solvent that allows for the removal of water, with a catalytic amount of acid. researchgate.net
Other Amine-Based Derivatizations
The secondary amine functionality in this compound presents an opportunity for further derivatization, although its reactivity is significantly influenced by the steric hindrance imposed by the bulky tert-butyl group. Standard amine reactions such as acylation and alkylation are theoretically possible but may require forcing conditions to overcome the steric shield around the nitrogen atom.
Acylation: Reaction with acylating agents like acid chlorides or anhydrides would yield the corresponding N-acyl-N-tert-butyl derivatives. These reactions typically proceed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the acid byproduct. The resulting amides would reduce the basicity and nucleophilicity of the nitrogen atom.
Alkylation: N-alkylation with alkyl halides could introduce a third substituent on the amino group, leading to a tertiary amine. However, this reaction is often challenging for sterically hindered secondary amines and may result in low yields or require specialized reagents and conditions.
Due to the significant steric hindrance, alternative strategies or more reactive reagents might be necessary to achieve efficient derivatization at the amine position. No specific examples of these derivatizations on this compound were prominently featured in the surveyed scientific literature, suggesting that synthetic efforts may focus more on the versatile pyridine ring itself.
Reactions at the Pyridine Ring of this compound
The pyridine ring of the title compound is subject to a range of transformations, with the regiochemical outcome dictated by the combined electronic effects of the existing substituents.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the pyridine nucleus is generally disfavored due to the electron-deficient nature of the ring. However, the presence of the powerful electron-donating amino group at the C5 position significantly activates the ring towards electrophilic attack. The directing effects of the substituents converge to strongly favor substitution at the C4 and C6 positions.
Amino Group (C5): As a strong activating group, it directs electrophiles to the ortho (C4, C6) and para (C2) positions. The C2 position is already substituted.
Pyridine Ring Nitrogen: Deactivates the ring and directs incoming electrophiles to the meta positions (C3, C5).
Nitrile Group (C2): As a deactivating, electron-withdrawing group, it directs electrophiles to the meta positions (C4, C6).
The concerted directing effect of all three moieties to the C4 and C6 positions makes these sites prime targets for functionalization. While specific studies on this compound are limited, data from analogous 2-aminopyridine (B139424) systems provide insight into expected reactions such as halogenation and nitration. For instance, bromination of 2-aminopyridine with bromine in acetic acid yields 2-amino-5-bromopyridine, and subsequent nitration under harsh conditions can introduce a nitro group at the C3 position. orgsyn.org Nitration of 2-aminopyridine itself primarily yields the 5-nitro derivative, indicating the powerful directing effect of the amino group. orgsyn.orggoogle.comchemicalbook.com
| Reaction | Reagents & Conditions | Expected Product(s) | Reference/Analogy |
|---|---|---|---|
| Bromination | Br2, Acetic Acid | 4-Bromo-5-(tert-butylamino)pyridine-2-carbonitrile and/or 6-Bromo-5-(tert-butylamino)pyridine-2-carbonitrile | Based on bromination of 2-aminopyridine. orgsyn.org |
| Nitration | HNO3, H2SO4, elevated temperature | 5-(tert-butylamino)-4-nitropyridine-2-carbonitrile and/or 5-(tert-butylamino)-6-nitropyridine-2-carbonitrile | Based on nitration of substituted aminopyridines. orgsyn.orggoogle.com |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient rings like pyridine, particularly when a good leaving group is present at an activated position (C2, C4, or C6). organic-chemistry.orgwikipedia.org The parent molecule, this compound, does not possess a suitable leaving group for a direct SNAr reaction.
However, a synthetic strategy can be envisioned where a leaving group, such as a halogen, is first installed at the C4 or C6 position via an electrophilic aromatic substitution reaction (as discussed in 5.3.1). The resulting halo-pyridine would be an excellent substrate for SNAr. The electron-withdrawing nitrile group at C2 and the pyridine nitrogen would activate the C4 and C6 positions towards nucleophilic attack.
For example, a hypothetical 4-chloro-5-(tert-butylamino)pyridine-2-carbonitrile could react with various nucleophiles (e.g., alkoxides, amines, thiols) to displace the chloride and form a new C-Nu bond at the C4 position. Such reactions are common for halopyridines and proceed through a Meisenheimer-like intermediate. youtube.comyoutube.com
Metalation and Subsequent Cross-Coupling Reactions
The functionalization of the pyridine ring via carbon-carbon bond formation can be effectively achieved through metalation followed by cross-coupling reactions.
Directed ortho-Metalation (DoM): The amino group can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent C4 or C6 position by a strong base like n-butyllithium or lithium diisopropylamide (LDA). organic-chemistry.orguwindsor.cawikipedia.org The N-H proton of the secondary amine would likely be deprotonated first, requiring at least two equivalents of the organolithium reagent. The resulting lithiated species can then be trapped with various electrophiles. A particularly useful application is the reaction with a boron electrophile (e.g., triisopropyl borate) to generate an in situ boronic ester, which can be used directly in a one-pot Suzuki-Miyaura cross-coupling reaction. nih.gov This DoM strategy provides a powerful method for regioselective functionalization. nih.govresearchgate.net
Cross-Coupling of Halogenated Derivatives: A more conventional and widely practiced approach involves the initial halogenation of the pyridine ring at the C4 or C6 position, followed by a palladium-catalyzed cross-coupling reaction. researchgate.netresearchgate.net The resulting 4- or 6-halo-5-(tert-butylamino)pyridine-2-carbonitrile can participate in a variety of coupling reactions.
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters provides access to biaryl and styrenyl pyridine derivatives. wikipedia.orglibretexts.org This reaction is highly versatile and tolerant of many functional groups.
Sonogashira Coupling: Coupling with terminal alkynes yields alkynyl-substituted pyridines. wikipedia.orglibretexts.orgorganic-chemistry.org This method is instrumental in the synthesis of conjugated systems.
These cross-coupling reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures from simpler, halogenated precursors. soton.ac.ukresearchgate.net
| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 2-Amino-3-bromopyridine | Arylboronic acid | Pd(PPh3)4, K2CO3 | 2-Amino-3-arylpyridine | researchgate.net |
| Suzuki-Miyaura | 2,3,5-Trichloropyridine | Arylboronic acid | Pd(OAc)2, aq. media | 2-Aryl-3,5-dichloropyridine | researchgate.net |
| Sonogashira | 2-Amino-3-bromopyridines | Terminal alkyne | PdCl2(PPh3)2, CuI, Et3N | 2-Amino-3-alkynylpyridines | researchgate.net |
| Sonogashira | 6-Bromo-3-fluoro-2-cyanopyridine | Terminal alkyne | Pd(PPh3)4, CuI, THF/Et3N | 6-Alkynyl-3-fluoro-2-cyanopyridine | soton.ac.uk |
Advanced Spectroscopic and Structural Characterization Methods for 5 Tert Butylamino Pyridine 2 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H NMR spectrum of 5-(tert-butylamino)pyridine-2-carbonitrile is expected to show distinct signals corresponding to each unique proton environment in the molecule. The analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) allows for the complete assignment of the proton skeleton.
The tert-butyl group protons would appear as a sharp singlet, integrating to nine protons, in the upfield aliphatic region. The secondary amine proton (N-H) would also appear as a singlet, though its chemical shift can be variable and influenced by solvent, concentration, and temperature. The three aromatic protons on the pyridine (B92270) ring are chemically distinct and exhibit a characteristic splitting pattern for a 2,5-disubstituted pyridine system. H6, adjacent to the electron-withdrawing nitrile group and the ring nitrogen, is expected to be the most deshielded. H4 is coupled to both H3 and H6 (though the meta-coupling to H6 is small), and H3 is coupled to H4.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 1 | ~8.4 | d | ~2.5 | 1H | H6 |
| 2 | ~7.6 | dd | J = 9.0, 2.5 | 1H | H4 |
| 3 | ~6.8 | d | ~9.0 | 1H | H3 |
| 4 | ~5.0 | s (broad) | - | 1H | N-H |
| 5 | ~1.3 | s | - | 9H | -C(CH₃)₃ |
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each non-equivalent carbon atom gives a single resonance. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
For this compound, eight distinct signals are anticipated. The nitrile carbon appears in a characteristic downfield region, while the carbons of the tert-butyl group are found far upfield. The five carbons of the pyridine ring have distinct chemical shifts influenced by the electron-donating amino group and the electron-withdrawing cyano group. Quaternary carbons, such as C2, C5, and the central carbon of the tert-butyl group, are typically observed with lower intensity. hw.ac.uk
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted δ (ppm) | Assignment |
| ~150.1 | C5 |
| ~148.5 | C6 |
| ~139.2 | C4 |
| ~118.0 | C≡N |
| ~115.5 | C3 |
| ~110.4 | C2 |
| ~51.5 | -C (CH₃)₃ |
| ~29.7 | -C(C H₃)₃ |
To definitively assign the ¹H and ¹³C NMR spectra and confirm the molecular structure, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a cross-peak between the signals for H3 and H4 would be expected, confirming their adjacent relationship. A weaker cross-peak between H4 and H6 might also be observed due to the smaller four-bond meta-coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to unambiguously link the proton signals for H3, H4, and H6 to their corresponding carbon signals (C3, C4, C6) and the tert-butyl proton signal to its carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular puzzle. Key expected correlations include:
The tert-butyl protons showing a cross-peak to C5.
The N-H proton showing correlations to C4 and C6.
The H6 proton showing correlations to C2, C4, and the nitrile carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features. A sharp, medium-intensity band around 2230-2220 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration. The N-H stretch of the secondary amine would appear as a single, sharp band in the 3500-3300 cm⁻¹ region. The aliphatic C-H stretching of the tert-butyl group would be observed just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. The aromatic C=C and C=N double bond stretching vibrations of the pyridine ring would produce a series of bands in the 1600-1450 cm⁻¹ fingerprint region. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3350 | Medium, Sharp | N-H Stretch | Secondary Amine |
| ~3070 | Weak | C-H Stretch | Aromatic |
| ~2970 | Strong | C-H Stretch | Aliphatic (tert-butyl) |
| ~2225 | Medium, Sharp | C≡N Stretch | Nitrile |
| ~1610, 1550, 1480 | Medium-Strong | C=C, C=N Stretch | Pyridine Ring |
Mass Spectrometry (MS) for Molecular Fragmentation and Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
For this compound (molecular formula C₁₀H₁₃N₃), the calculated molecular weight is approximately 175.11 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 175. A prominent fragment would likely arise from the alpha-cleavage of a methyl group from the tert-butyl substituent, resulting in a stable cation at m/z = 160 ([M-15]⁺). Another significant fragmentation pathway could involve the loss of the entire tert-butyl group, leading to a peak corresponding to the 5-aminopyridine-2-carbonitrile cation at m/z = 118 ([M-57]⁺). mdpi.com
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Proposed Identity |
| 175 | [M]⁺˙ (Molecular Ion) |
| 160 | [M - CH₃]⁺ |
| 118 | [M - C₄H₉]⁺ |
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the definitive structure in solution, X-ray crystallography offers an unparalleled, high-resolution view of the molecule's structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate a three-dimensional electron density map, from which the precise positions of all atoms can be determined.
An X-ray crystallographic study of this compound would provide unambiguous confirmation of its atomic connectivity. Furthermore, it would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data would reveal the degree of planarity of the pyridine ring, the geometry of the tert-butylamino substituent, and any subtle distortions caused by steric or electronic effects. Additionally, the crystal structure analysis would illuminate the intermolecular interactions that govern the solid-state packing, such as potential hydrogen bonds involving the N-H group and the nitrogen atoms of the pyridine ring or nitrile group, as well as van der Waals interactions.
Table 5: Typical Bond Lengths Expected from X-ray Crystallography
| Bond | Hybridization | Typical Length (Å) |
| C-C | sp³-sp³ | 1.54 |
| C-C | Aromatic | 1.39 |
| C-N | Aromatic | 1.38 |
| C=N | Aromatic (Pyridine) | 1.34 |
| C≡N | sp-sp | 1.16 |
Analysis of Molecular Conformations and Crystal Packing
The molecular conformation of this compound is primarily dictated by the interplay between the planar pyridine ring and the sterically demanding tert-butyl group attached to the exocyclic amino nitrogen. The pyridine ring, being an aromatic system, is inherently planar. However, the bulky tert-butyl group introduces significant steric hindrance, which would likely force the C-N-C bond angle of the amino group to widen and may cause a slight twisting of the tert-butyl group out of the plane of the pyridine ring to minimize steric strain.
In the solid state, molecules of this compound would arrange themselves into a stable crystal lattice. The specific crystal packing is driven by a combination of factors including van der Waals forces, dipole-dipole interactions from the polar nitrile group, and more specific intermolecular interactions like hydrogen bonding and π-π stacking. Given the planar nature of the pyridine core, a common packing motif would involve layered structures or herringbone patterns, which efficiently fill space.
A hypothetical crystallographic data table, based on what would be expected from a single-crystal X-ray diffraction experiment, is presented below.
Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1029 |
| Z (molecules/unit cell) | 4 |
Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Hydrogen Bonding: The molecule contains a hydrogen bond donor (the N-H group of the tert-butylamino moiety) and two potential hydrogen bond acceptors (the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group). This allows for the formation of intermolecular hydrogen bonds of the N-H···N type. These interactions are a significant force in directing the assembly of molecules in the crystal. Depending on the crystal packing, these hydrogen bonds could link molecules into chains, dimers, or more complex three-dimensional networks. Weaker C-H···N interactions, involving hydrogen atoms from the pyridine ring or the tert-butyl group and the nitrogen acceptors, may also contribute to the stability of the crystal structure.
π-π Stacking: The electron-rich pyridine ring is capable of engaging in π-π stacking interactions. In the crystal lattice, pyridine rings of adjacent molecules could stack on top of each other, typically in an offset or parallel-displaced manner to minimize electrostatic repulsion. These interactions contribute significantly to the cohesive energy of the crystal. The centroid-to-centroid distance between stacked rings is typically in the range of 3.3 to 3.8 Å. The combination of directional hydrogen bonds and less directional π-π stacking interactions would ultimately define the supramolecular architecture of the compound in the solid state.
Below is a hypothetical table detailing the geometry of potential hydrogen bonds.
Hypothetical Hydrogen Bond Geometry for this compound
| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
|---|---|---|---|---|
| N-H···N(pyridine) | 0.86 | 2.15 | 3.00 | 170 |
| N-H···N(nitrile) | 0.86 | 2.20 | 3.05 | 168 |
| C-H···N(nitrile) | 0.93 | 2.60 | 3.50 | 165 |
(D = donor atom; A = acceptor atom)
Future Research Directions and Potential Applications of 5 Tert Butylamino Pyridine 2 Carbonitrile in Chemical Synthesis
Development of Novel, Efficient, and Sustainable Synthetic Routes
The development of novel, efficient, and sustainable synthetic routes to 5-(Tert-butylamino)pyridine-2-carbonitrile is a crucial first step to unlocking its full potential. Current synthetic strategies often rely on multi-step processes that may involve harsh reaction conditions, expensive catalysts, and the generation of significant waste. Future research in this area should focus on the principles of green chemistry to create more environmentally benign and economically viable synthetic pathways. nih.govresearchgate.net
Key areas for exploration include:
Catalytic C-N Cross-Coupling Reactions: The use of advanced catalytic systems, such as those based on palladium, copper, or nickel, could facilitate the direct and selective coupling of a pyridine (B92270) precursor with a tert-butylamine (B42293) source.
Flow Chemistry: Employing continuous flow reactors can offer improved control over reaction parameters, leading to higher yields, enhanced safety, and easier scalability.
Biocatalysis: The exploration of enzymatic transformations could provide highly selective and environmentally friendly methods for the synthesis of this compound and its derivatives.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Multi-Component Reactions | High atom economy, reduced waste, simplified procedures. | Identification of suitable starting materials and catalysts. |
| Catalytic C-N Coupling | High selectivity, broad substrate scope. | Development of novel and reusable catalyst systems. |
| Flow Chemistry | Precise reaction control, improved safety and scalability. | Optimization of reactor design and reaction conditions. |
| Biocatalysis | High enantioselectivity, mild reaction conditions. | Discovery and engineering of suitable enzymes. |
Exploration of New Reaction Mechanisms
The unique electronic and steric properties of this compound suggest that it could participate in a variety of interesting and potentially novel reaction mechanisms. The interplay between the electron-donating tert-butylamino group and the electron-withdrawing carbonitrile group on the pyridine ring can lead to unique reactivity patterns.
Future mechanistic studies could focus on:
Nucleophilic Aromatic Substitution (SNAAr): Investigating the susceptibility of the pyridine ring to nucleophilic attack, and how the substituents influence the regioselectivity and reaction rates.
Cycloaddition Reactions: The carbonitrile group can potentially participate in cycloaddition reactions, providing access to novel heterocyclic systems.
Metal-Mediated Transformations: The pyridine nitrogen and the nitrile group can coordinate to metal centers, enabling a range of metal-mediated or catalyzed transformations.
Understanding these reaction mechanisms is fundamental to expanding the synthetic utility of this compound.
Utilization as a Key Building Block in the Synthesis of Complex Molecules
The functional groups present in this compound make it an attractive building block for the synthesis of more complex and potentially biologically active molecules. The carbonitrile group can be readily transformed into other functional groups such as amines, amides, carboxylic acids, and tetrazoles, providing a handle for further molecular elaboration. nih.gov
Potential applications as a building block include:
Medicinal Chemistry: The pyridine scaffold is a common motif in many pharmaceuticals. nih.gov This compound could serve as a starting point for the synthesis of novel drug candidates.
Agrochemicals: Substituted pyridines are also prevalent in agrochemicals, and this compound could be used to develop new herbicides, fungicides, or insecticides.
Organic Electronics: The incorporation of this building block into larger conjugated systems could lead to new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). beilstein-journals.orgnih.gov
Advanced Ligand Design and Coordination Chemistry Applications
The pyridine nitrogen atom in this compound makes it a potential ligand for a wide range of metal ions. wikipedia.org The electronic properties of the pyridine ring, modulated by the tert-butylamino and carbonitrile substituents, can influence the coordination properties of the resulting metal complexes. researchgate.net
Future research in this area could involve:
Synthesis of Novel Metal Complexes: The synthesis and characterization of coordination complexes with various transition metals, lanthanides, and main group elements. nih.gov
Catalysis: The resulting metal complexes could be screened for catalytic activity in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.
Luminescent Materials: The design of luminescent metal complexes for applications in sensing, imaging, and lighting.
| Metal Ion | Potential Application of Complex | Research Objective |
| Palladium(II) | Cross-coupling catalysis. | Development of highly active and stable catalysts. |
| Ruthenium(II) | Photoredox catalysis, luminescent probes. | Synthesis of complexes with tailored photophysical properties. |
| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Luminescent materials for displays and sensors. | Design of ligands that enhance lanthanide emission. |
| Copper(I) | Catalysis, antimicrobial agents. | Exploration of catalytic and biological activities. |
Application in the Development of Functional Materials
The molecular structure of this compound suggests its potential for incorporation into functional materials with specific optical, electronic, or sensory properties. mdpi.com
Promising areas of investigation include:
Chemosensors: The pyridine nitrogen and the carbonitrile group could act as binding sites for specific analytes. Changes in the photophysical properties of the molecule upon binding could form the basis for a chemosensor.
Nonlinear Optical (NLO) Materials: Organic molecules with donor-acceptor character, such as this substituted pyridine, can exhibit significant NLO properties. mdpi.comrsc.orgrsc.orgjhuapl.edu These materials are of interest for applications in telecommunications and optical computing.
Molecular Switches: The conformation of the tert-butylamino group or the electronic properties of the molecule could potentially be switched by external stimuli such as light or pH, leading to applications in molecular electronics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
